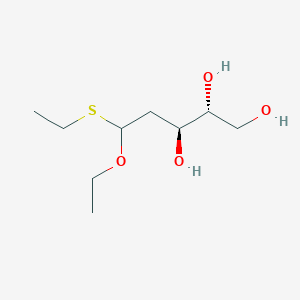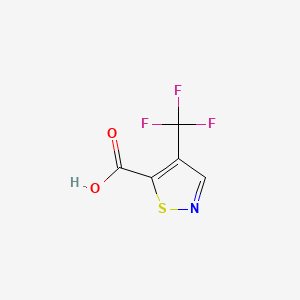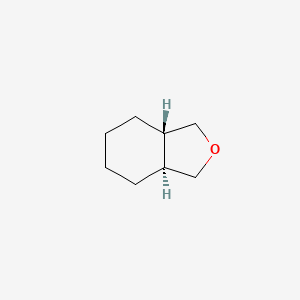
(3As,7As)-Octahydro-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3As,7As)-Octahydro-2-benzofuran is an organic compound with a unique structure that includes a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7As)-Octahydro-2-benzofuran can be achieved through several methods. One common approach involves the catalytic hydrogenation of benzofuran derivatives under specific conditions. For example, the hydrogenation of benzofuran in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3As,7As)-Octahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzofuran derivatives.
Reduction: It can be reduced further to form more saturated compounds.
Substitution: Various substitution reactions can occur on the benzofuran ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often used.
Major Products Formed
Applications De Recherche Scientifique
Chemistry
In chemistry, (3As,7As)-Octahydro-2-benzofuran is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. Some derivatives have shown promise as anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its unique chemical properties make it suitable for various applications in materials science .
Mécanisme D'action
The mechanism of action of (3As,7As)-Octahydro-2-benzofuran involves its interaction with specific molecular targets. For example, it can bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aS,7aS)-Hexahydro-3a-hydroxy-7a-methyl-1H-indene-1,5(6H)-dione
- (3aS,7aR)-Hexahydroisobenzofuran-1(3H)-one
- (3aS,7aS)-Octahydroindole-2-carboxylic acid
Uniqueness
(3As,7As)-Octahydro-2-benzofuran is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran |
InChI |
InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
HGQBCKVFVUCIML-HTQZYQBOSA-N |
SMILES isomérique |
C1CC[C@@H]2COC[C@H]2C1 |
SMILES canonique |
C1CCC2COCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


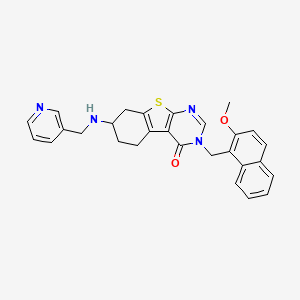
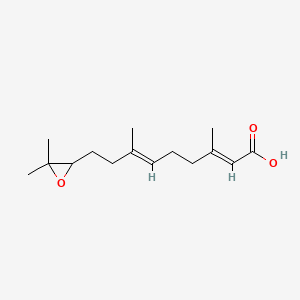
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
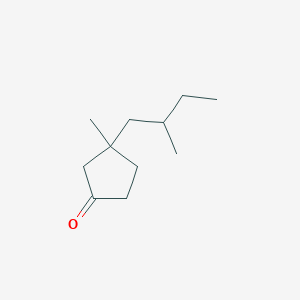
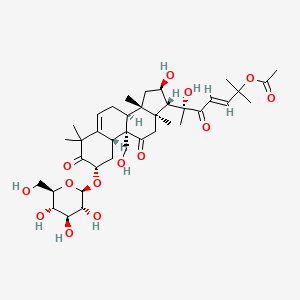
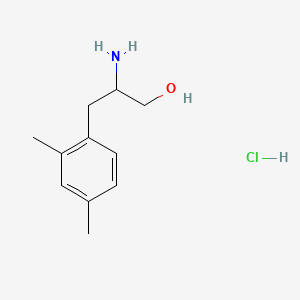
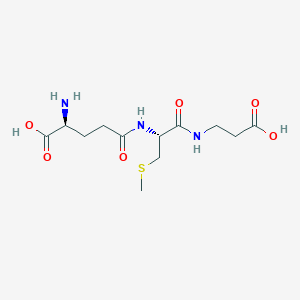
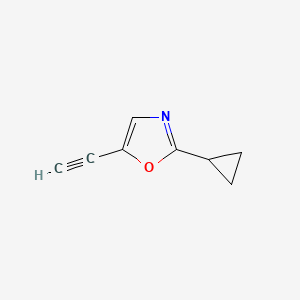
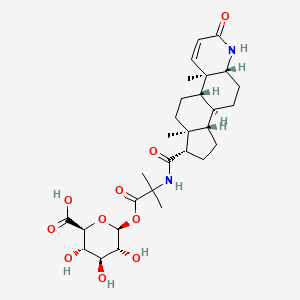
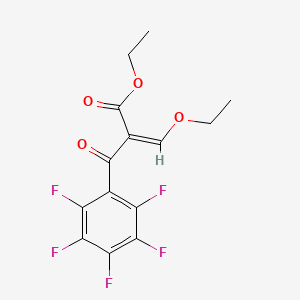
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
